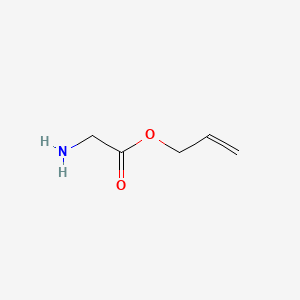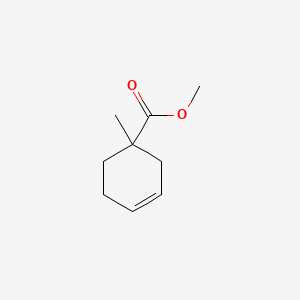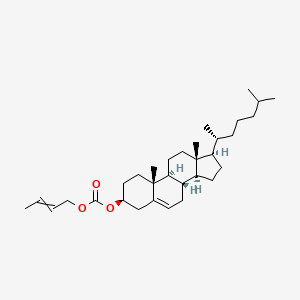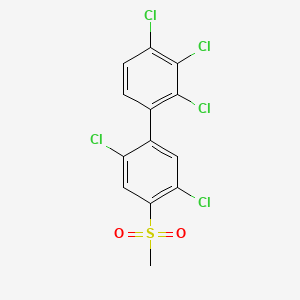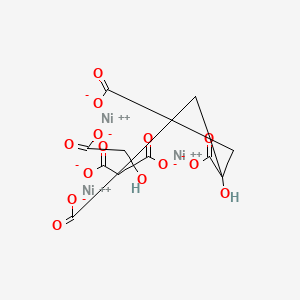
Nickel citrate
Übersicht
Beschreibung
- Nickel citrate is a chemical compound formed by the combination of nickel ions (Ni²⁺) and citrate ions . It is commonly used in various applications due to its unique properties.
- Citrate is a tricarboxylic acid that acts as a chelating agent, forming stable complexes with metal ions.
Synthesis Analysis
- Nickel citrate can be synthesized through various methods, including electroplating , chemical precipitation , or complexation reactions .
- Electroplating involves depositing nickel from a citrate-containing electrolyte onto a substrate.
- Chemical precipitation methods use suitable precursors to form nickel citrate compounds.
Molecular Structure Analysis
- The molecular structure of nickel citrate consists of nickel ions coordinated with citrate ligands.
- The exact arrangement depends on the specific form (e.g., mononickel citrate, dinickel citrate).
Chemical Reactions Analysis
- Nickel citrate can undergo various reactions, including complexation , oxidation , and reduction .
- In solution, it forms stable complexes with other metal ions, affecting its solubility and reactivity.
Physical And Chemical Properties Analysis
- Physical properties include silvery-white color, ductility, malleability, and magnetic behavior.
- Chemical properties involve its reactivity with acids, formation of complexes, and corrosion resistance.
Wissenschaftliche Forschungsanwendungen
-
Catalysis
- NiNPs have unique magnetic, chemical, and physical properties, making them suitable for various technological fields such as catalysis .
- They possess great potential as a catalyst in reactions and propellant and sintering additive in coatings, plastics, and fibers .
- The basic advantages and role of NiNPs as a catalyst for various reactions are illustrated in various studies .
-
Battery Manufacture
- NiNPs are used in battery manufacture .
- In a study, five distinct battery-grade Ag-citrate-Ni(OH)2-MWCNTs nanocomposite electrodes were synthesized using a sol-gel-assisted hydrothermal method .
- The configured S3//AC supercapattery device achieved energy and power densities of 49.58 Wh/kg and 425 W/kg, respectively .
-
Novel Ink for Nanotube-Printing
-
Incorporation in Textile
-
Enhanced Pseudo-Capacitance
-
Adsorption of Yellow Dyes
-
Nickel Plating
-
Synthesis of Nickel-Doped Copper Nanostructured Chromites
-
Preparation of Nanosized Nickel Oxide Powders
-
Formation of Nickel-Citrate Complexes
-
Synthesis of Ni-Substituted Cu Nanochromites
-
Formation of Nickel Metal Fibers
-
Battery-Grade Materials
Safety And Hazards
- Nickel compounds can be hazardous. Proper handling and protective measures are essential.
- Exposure to nickel may lead to health issues, including respiratory and kidney problems.
Zukünftige Richtungen
- Research on nickel citrate should focus on optimizing synthesis methods, understanding its biological effects, and exploring novel applications.
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPLJLAHMKABPR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2].[Ni+2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ni3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889500 | |
| Record name | Trinickel dicitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel citrate | |
CAS RN |
6018-92-4 | |
| Record name | Triickel dicitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, nickel(2+) salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trinickel dicitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinickel dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



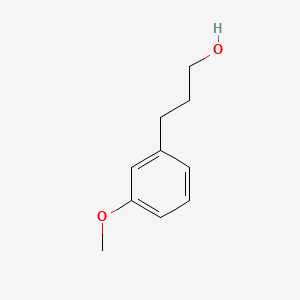
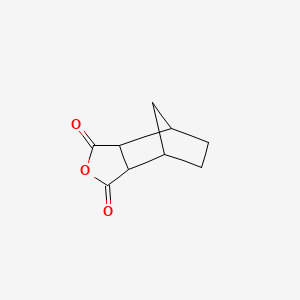
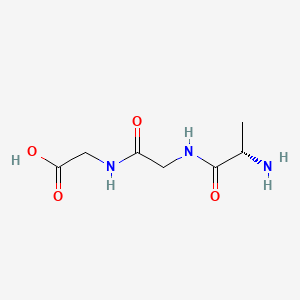
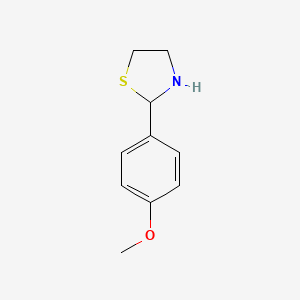
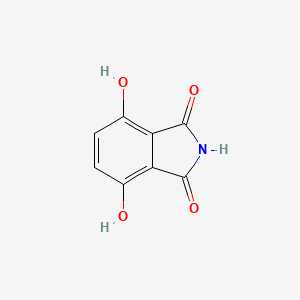
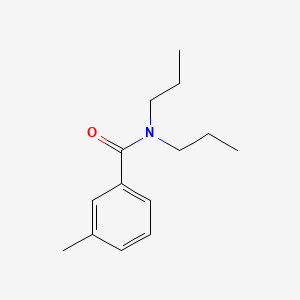
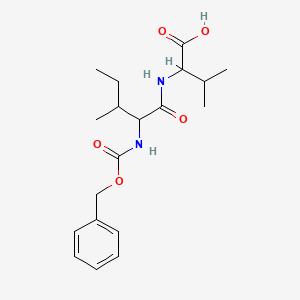
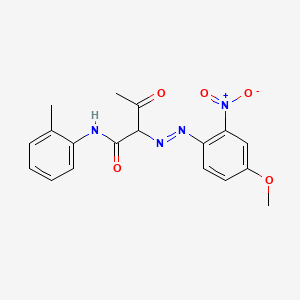
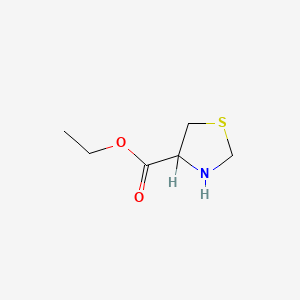
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)
